molecular formula C21H17Cl3N2O4S B11710118 N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide

N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide

Cat. No.: B11710118
M. Wt: 499.8 g/mol
InChI Key: WPZHECRWVBDBQF-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of multiple chlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-(4-chlorophenoxy)aniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby disrupting essential biochemical pathways. For instance, it has been shown to inhibit chitinase, an enzyme crucial for the survival of certain parasites .

Comparison with Similar Compounds

Similar Compounds

    Rafoxanide: A halogenated salicylanilide with similar anthelmintic properties.

    Closantel: Another salicylanilide used for its antiparasitic effects.

Uniqueness

N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide is unique due to its specific structural features, such as the presence of multiple chlorophenyl groups and a sulfonyl amide linkage. These structural elements contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C21H17Cl3N2O4S

Molecular Weight

499.8 g/mol

IUPAC Name

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3-[(4-chlorophenyl)sulfonylamino]propanamide

InChI

InChI=1S/C21H17Cl3N2O4S/c22-14-1-6-17(7-2-14)30-20-10-5-16(13-19(20)24)26-21(27)11-12-25-31(28,29)18-8-3-15(23)4-9-18/h1-10,13,25H,11-12H2,(H,26,27)

InChI Key

WPZHECRWVBDBQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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